(5E)-5-[(6-chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
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Overview
Description
(5E)-5-[(6-chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(6-chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2H-1,3-benzodioxole-5-carbaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. Its structural features make it a candidate for drug design and development.
Medicine: The compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a potential candidate for therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings .
Comparison with Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Other Benzodioxole Derivatives: Compounds with similar benzodioxole structures but different functional groups, used in various chemical and biological applications.
Uniqueness: The uniqueness of (5E)-5-[(6-chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one lies in its combination of a benzodioxole ring with a thiazole ring and a sulfanyl group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H6ClNO3S2 |
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Molecular Weight |
299.8 g/mol |
IUPAC Name |
5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H6ClNO3S2/c12-6-3-8-7(15-4-16-8)1-5(6)2-9-10(14)13-11(17)18-9/h1-3H,4H2,(H,13,14,17) |
InChI Key |
NDPYXMPIFRXUKK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=S)S3)Cl |
Origin of Product |
United States |
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